
Tin ethyl ethiopurpurin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinn-Äthyl-Etiopurpurin: ist eine synthetische Purpurin-Verbindung mit photosensibilisierenden Eigenschaften. Es ist bekannt für seine Fähigkeit, sich aufgrund ihres erhöhten Stoffwechsels bevorzugt in Tumorzellen anzureichern.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von Zinn-Äthyl-Etiopurpurin beinhaltet die Reaktion von Zinn(II)-acetat, Zinn(II)-chlorid, Zinn(II)-sulfat oder Zinn(II)-2-ethylhexanoat mit geeigneten organischen Vorläufern. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperatur und Druck, um die Bildung des gewünschten Produkts sicherzustellen .
Industrielle Produktionsmethoden: : Die industrielle Produktion von Zinn-Äthyl-Etiopurpurin kann eine chemische Reduktions-Synthese im großen Maßstab unter Verwendung von Zinn-Vorläufer-Reagenzien beinhalten. Der Prozess erfordert eine präzise Kontrolle der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu erreichen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Tin Ethyl Etiopurpurin involves the reaction of tin(II) acetate, tin(II) chloride, tin(II) sulfate, or tin(II) 2-ethylhexanoate with appropriate organic precursors. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of Tin Ethyl Etiopurpurin may involve large-scale chemical reduction synthesis using tin precursor agents. The process requires precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Zinn-Äthyl-Etiopurpurin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Anwendung in verschiedenen Bereichen unerlässlich.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Substitutionsreaktionen können unter bestimmten Bedingungen Halogenierungsmittel oder andere Elektrophile beinhalten.
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Zinn-Äthyl-Etiopurpurin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Photosensibilisator in photochemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in zellulären Prozessen und Interaktionen untersucht.
Medizin: Zinn-Äthyl-Etiopurpurin wird hauptsächlich für seine Anwendung in der photodynamischen Therapie zur Behandlung von Krebs erforscht.
Industrie: Die photosensibilisierenden Eigenschaften der Verbindung machen sie in verschiedenen industriellen Anwendungen nützlich, einschließlich der Entwicklung photodynamischer Materialien
Wirkmechanismus
Der Wirkmechanismus von Zinn-Äthyl-Etiopurpurin beinhaltet seine Anhäufung in Tumorzellen, wo es als Photosensibilisator wirkt. Bei Belichtung mit bestimmten Wellenlängen von Licht erzeugt die Verbindung reaktive Sauerstoffspezies, die den Zelltod in den angezielten Tumorzellen induzieren. Dieser Prozess beinhaltet molekulare Ziele und Pfade im Zusammenhang mit dem Zellstoffwechsel und oxidativem Stress .
Wissenschaftliche Forschungsanwendungen
Tin Ethyl Etiopurpurin has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions.
Biology: The compound is studied for its role in cellular processes and interactions.
Medicine: Tin Ethyl Etiopurpurin is primarily researched for its application in photodynamic therapy for cancer treatment.
Industry: The compound’s photosensitizing properties make it useful in various industrial applications, including the development of photodynamic materials
Wirkmechanismus
The mechanism of action of Tin Ethyl Etiopurpurin involves its accumulation in tumor cells, where it acts as a photosensitizer. Upon exposure to specific wavelengths of light, the compound generates reactive oxygen species that induce cell death in the targeted tumor cells. This process involves molecular targets and pathways related to cellular metabolism and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zinn-Protoporphyrin IX: Ein weiterer Photosensibilisator auf Zinn-Basis, der in medizinischen Anwendungen verwendet wird.
Zinn(II)-Komplexe mit Schiff-Basen: Diese Verbindungen haben eine ähnliche Koordinationschemie und werden auf ihre biologischen Aktivitäten untersucht.
Einzigartigkeit: : Zinn-Äthyl-Etiopurpurin ist aufgrund seiner spezifischen photosensibilisierenden Eigenschaften und seiner Fähigkeit, sich selektiv in Tumorzellen anzureichern, einzigartig. Diese Selektivität erhöht seine Wirksamkeit in der photodynamischen Therapie im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C37H42Cl2N4O2Sn |
|---|---|
Molekulargewicht |
764.4 g/mol |
InChI |
InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;+4/p-3 |
InChI-Schlüssel |
MCTOGTBIQBEIBZ-UHFFFAOYSA-K |
Kanonische SMILES |
CCC1=C(C2=CC3=C(C(=C4N3[Sn+2]N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)C)CC)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


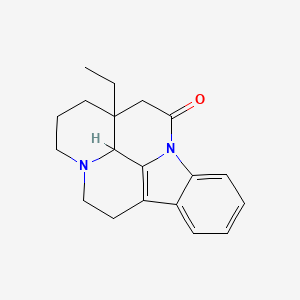
![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)
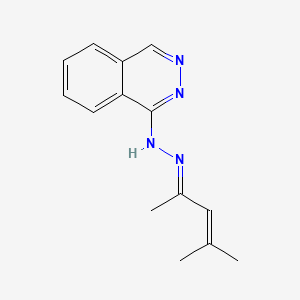
![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)
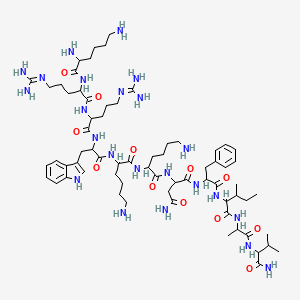


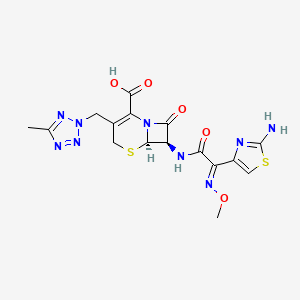
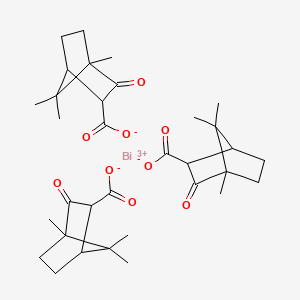
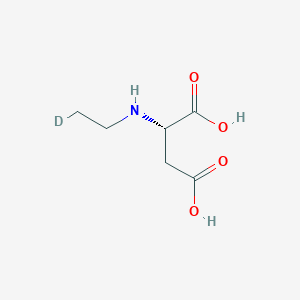
![Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B10784506.png)
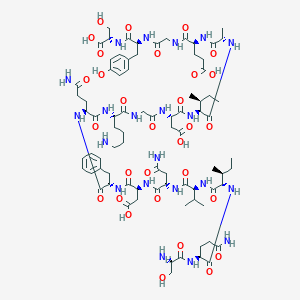
![1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784519.png)
